1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS number and identifiers
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS number and identifiers
[1]
Executive Summary & Identification
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine is a specialized heterocyclic intermediate widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., FGFR, TBK1) and immunotherapeutic modulators.[1] Its structural core—a fused pyrazolo[3,4-b]pyridine—mimics the adenine pharmacophore of ATP, allowing it to dock effectively into the ATP-binding pockets of various enzymes.
The presence of the 6-fluoro substituent is chemically significant; it serves as an activated electrophilic "handle" for Nucleophilic Aromatic Substitution (SNAr), enabling the rapid diversification of the scaffold with amines or alkoxides. The 1-Boc (tert-butoxycarbonyl) group protects the pyrazole nitrogen, preventing regiochemical ambiguity during functionalization and enhancing solubility in organic solvents.
Chemical Identifiers
| Identifier Type | Value |
| Chemical Name | 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine |
| IUPAC Name | tert-butyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate |
| CAS Number | 920036-29-9 |
| Molecular Formula | C₁₂H₁₄FN₃O₂ |
| Molecular Weight | 251.26 g/mol |
| MDL Number | MFCD09839352 |
| Smiles | CC1=NN(C(=O)OC(C)(C)C)C2=C1C=C(F)N=C2 |
Synthetic Utility & Mechanism
The strategic value of this compound lies in its orthogonal reactivity profile . It is designed to be a "hub" molecule in divergent synthesis.
The "Fluorine Activation" Principle
The fluorine atom at the C6 position of the pyridine ring is highly activated due to the electron-withdrawing nature of the adjacent ring nitrogen (N7) and the fused pyrazole system. This makes C6 highly susceptible to SNAr reactions.
-
Mechanism: A nucleophile (e.g., a primary amine) attacks C6, forming a Meisenheimer-like complex. The fluoride ion is then eliminated, restoring aromaticity.
-
Advantage: This reaction proceeds under milder conditions compared to chloro- or bromo-analogs, often without the need for transition metal catalysts (Pd/Cu).
The Role of Boc Protection
Without the Boc group, the N1 proton of the pyrazole ring is acidic (pKa ~14). In basic conditions used for SNAr, this proton would be removed, creating a negative charge that deactivates the ring system towards nucleophilic attack.
-
Protection: The Boc group masks this acidity, maintaining the electrophilicity of the pyridine ring.
-
Regiocontrol: It forces chemistry to occur exclusively at the C6-fluorine or C4 positions, preventing N-alkylation side reactions.
Experimental Protocols
Note: The following protocols are synthesized from standard methodologies for pyrazolo[3,4-b]pyridine derivatives and should be optimized for specific laboratory conditions.
Synthesis of the Core Scaffold
Precursor: 2,6-Difluoro-3-acetylpyridine (or equivalent). Reagents: Hydrazine hydrate, Ethanol/THF.
-
Condensation: Dissolve 2,6-difluoro-3-acetylpyridine (1.0 eq) in ethanol at 0°C.
-
Cyclization: Dropwise add hydrazine hydrate (1.1 eq). The hydrazine attacks the acetyl carbonyl and then undergoes intramolecular SNAr at the adjacent C2-fluorine to close the pyrazole ring.
-
Isolation: Stir at room temperature for 2–4 hours. The product, 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine , precipitates. Filter and wash with cold ethanol.
Boc Protection (Formation of CAS 920036-29-9)
Reagents: Di-tert-butyl dicarbonate (Boc₂O), DMAP (catalytic), Triethylamine (TEA), DCM.
-
Dissolution: Suspend 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add TEA (1.5 eq) and DMAP (0.1 eq). Stir for 10 minutes.
-
Protection: Add Boc₂O (1.2 eq) dissolved in DCM dropwise. Evolution of CO₂ may occur.
-
Completion: Stir at 25°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Wash with 0.1M HCl (to remove TEA/DMAP), then brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the title compound as a white/off-white solid.
Downstream Functionalization (SNAr Example)
Reaction: Displacement of Fluorine with a functionalized amine.
-
Dissolve 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine in DMSO or NMP.
-
Add the amine nucleophile (1.2 eq) and DIPEA (2.0 eq).
-
Heat to 60–80°C. The Boc group is generally stable at these temperatures in the absence of strong acid.
-
Note: If the nucleophile is weak, the Boc group may be thermally cleaved if temperatures exceed 100°C; however, the Boc group is usually removed intentionally in the final step using TFA/DCM.
Visualizing the Reaction Landscape
Figure 1: Synthetic workflow from precursor cyclization to downstream drug discovery application. The target compound (Blue) acts as the stable electrophile for diversity generation.
Handling, Stability & Safety (SDS Summary)
Based on standard data for fluorinated N-Boc heterocycles.
| Property | Description |
| Physical State | Solid (Powder or Crystalline) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water. |
| Storage | 2–8°C (Refrigerate). Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. |
| Stability | Stable under normal conditions. Avoid strong acids (cleaves Boc) and strong bases (hydrolysis). |
| Hazards | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| Disposal | Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content). |
References
-
Molaid Chemicals. (n.d.). 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine Physicochemical Properties. Retrieved from [Link]
-
PubChem. (2025).[2][3] tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]
-
Donaire-Arias, A., et al. (2022).[4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(3). Retrieved from [Link]
- Google Patents. (2012). Synthesis method of 1H-pyrazolo(4,3-b)pyridine derivatives. CN102911174A.
Sources
- 1. 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine - CAS号 920036-29-9 - 摩熵化学 [molaid.com]
- 2. tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | C11H12FN3O2 | CID 7127829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride | C14H13ClFN5 | CID 57415844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
